molecular formula C9H4BrCl2F3O B13719472 4'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl chloride

4'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13719472
M. Wt: 335.93 g/mol
InChI Key: UWMKKYNJKHEUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride typically involves multiple steps, starting with the appropriate substituted benzene derivatives. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phenacyl group can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups can enhance its reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromobenzotrifluoride
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-6-2-7(12)4(8(16)3-11)1-5(6)9(13,14)15/h1-2H,3H2

InChI Key

UWMKKYNJKHEUDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.